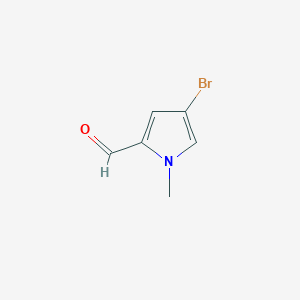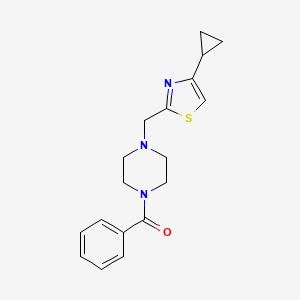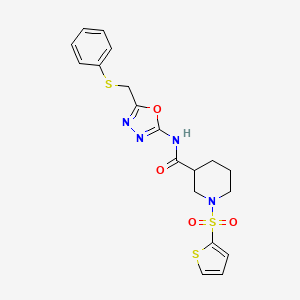
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular weight of 188.02 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde . The InChI code is 1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 188.02 .Wissenschaftliche Forschungsanwendungen
- Natural Product Isolation : Pyrrole derivatives, including 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, have been isolated from natural sources like mangrove plants . Investigating their biological activities can lead to the discovery of new bioactive compounds.
- Insecticides and Acaricides : The compound’s structure suggests potential insecticidal or acaricidal properties . Researchers investigate its efficacy against pests in agriculture and public health.
- Pesticide Analysis : 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde has been applied in pesticide analysis using photoelectron spectrometry . Its use in detecting and quantifying pesticides is valuable for environmental monitoring.
Pyrrole Derivatives and Bioactive Compounds
Agrochemicals and Pest Control
Analytical Chemistry
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and other activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde . For instance, it should be stored away from fire sources and oxidizing agents, and kept in a dry, ventilated place . Unauthorized discharge into the environment should be avoided, and it should be handled and disposed of according to local regulations .
Eigenschaften
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDIVXHCKQZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
33694-79-0 | |
| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2800759.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)






![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)